molecular formula C17H16N2O B1671331 Etaqualone CAS No. 7432-25-9

Etaqualone

Cat. No. B1671331
CAS RN: 7432-25-9
M. Wt: 264.32 g/mol
InChI Key: UVTJKLLUVOTSOB-UHFFFAOYSA-N
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Description

Etaqualone, also known as Aolan or Athinazone, is a quinazolinone-class GABAergic and an analogue of methaqualone that was developed in the 1960s and marketed mainly in France and some other European countries . It possesses sedative and hypnotic properties and was used to treat insomnia resulting from its agonist activity at the β subtype of the GABAa receptor .


Synthesis Analysis

The synthesis of Etaqualone involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride followed by condensation with o-toluidine in the presence of phosphorus trichloride . The synthesis, analysis, and characterization of Etaqualone are briefly discussed in several studies .


Molecular Structure Analysis

Etaqualone is a 4-quinazolinone derivative. The GC−MS/MS product ion spectra of Etaqualone with different collision energies have been presented in a study . Analytical data (mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy) are presented to differentiate it from its 3- and 4-ethylphenyl analogues .


Chemical Reactions Analysis

The chemical reactions of Etaqualone have been analyzed using different modes of mass spectrometry . The GC−MS/MS product ion spectra of Etaqualone with different collision energies have not been reported before .


Physical And Chemical Properties Analysis

Etaqualone has a molecular formula of C17H16N2O. Its average mass is 264.322 Da and its monoisotopic mass is 264.126251 Da . It can be present as a free base, insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .

Scientific Research Applications

Analytical Detection and Quantification

One significant application of etaqualone in scientific research is in the development of sensitive analytical methods for its detection and quantification in biological samples. For instance, a study by Hongkun et al. (2021) established a new procedure using gas chromatography tandem mass spectrometry (GC-MS/MS) for detecting and quantifying etaqualone in human hair samples. This method offers a good linear relationship within the concentration range of 1-100 pg/mg, demonstrating its efficacy for forensic and clinical applications, including drug abuse investigation and public health monitoring (Yang Hongkun et al., 2021).

Synthesis of Bioactive Heterocycles

Research into the synthesis of bioactive heterocycles highlights another area where etaqualone's chemical properties are utilized. Kumar et al. (2011) described a methodology for the benzylic activation employing the potassium iodide/tert-butyl hydrogen peroxide catalytic system, extending this approach for synthesizing important heterocycles, including etaqualone. This synthesis process is crucial for producing drugs used in treating insomnia, showcasing etaqualone's role in facilitating the development of therapeutic agents (R. Kumar et al., 2011).

Drug Activation and Metabolism Studies

Etaqualone's involvement in drug activation and metabolism studies is also noteworthy. DeBarber et al. (2000) investigated ethionamide (ETA), a drug used for treating multidrug-resistant tuberculosis, highlighting that ETA undergoes metabolic activation to exert its cytotoxic effects. This study demonstrated that etaqualone's chemical structure and metabolic pathways are vital for understanding the activation mechanisms of similar therapeutic agents, contributing to the development of effective treatments for tuberculosis (A. DeBarber et al., 2000).

Safety And Hazards

Etaqualone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . Protective measures include the use of NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .

Future Directions

There have been alarming cases of poisoning with both methaqualone and its analogues worldwide in recent years . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data . More detailed report on the new drug together with Etaqualone will be published in the near future .

properties

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225333
Record name Etaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etaqualone

CAS RN

7432-25-9
Record name 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaqualone [INN]
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Record name Etaqualone
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Record name Etaqualone
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Record name ETAQUALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
H Yang, L Dai, Y Wang, J Liu, S Qiu, J Gu, H Bai… - Legal Medicine, 2022 - Elsevier
… Stabilities of etaqualone in blood and urine were satisfactory under various … etaqualone in blood and urine were detected at 4 h later oral ingestion; 6.91 and 3.94 ng/mL of etaqualone …
Number of citations: 2 www.sciencedirect.com
Y Hongkun, L Jinlei, D Lina, W Yue, W Junmei… - Legal Medicine, 2021 - Elsevier
… for detection and quantification of etaqualone in human hair … Using this established method, etaqualone could be … identification of psychotropic drug etaqualone among multiple fields …
Number of citations: 8 www.sciencedirect.com
H Yang, Y Wang, J Liu, S Qiu, J Gu, H Bai, J Li… - Forensic …, 2023 - Springer
… In this article, we have presented product ion spectra of methaqualone, etaqualone and 2-methoxyqualone at different collision energies by GC−MS/MS for the first time. In addition, this …
Number of citations: 4 link.springer.com
H Yang, S Wang, H Qi, J Liu, Y Wang, J Gu, A Wurita… - Forensic …, 2022 - Springer
… To our knowledge, this was the first report to quantify etaqualone in a human sample. Etaqualone is an … The dose and effects of etaqualone for use are reported to be similar to those of …
Number of citations: 6 link.springer.com
JF Casale, PA Hays - Microgram J, 2012 - dea.gov
… Illicit etaqualone has been reported recently in Europe [2]. … for the forensic identification of etaqualone and its 3-ethylphenyl … the synthesis and analytical profiles of etaqualone, 3 and 4 (…
Number of citations: 5 www.dea.gov
AS El-Azab, KEH ElTahir, SM Attia - Monatshefte Für Chemie-Chemical …, 2011 - Springer
… Etaqualone and mecloqualone are analogues of methaqualone, which were developed and marketed mainly in France, and some other European countries as sedative hypnotic for …
Number of citations: 50 link.springer.com
RA Kumar, CU Maheswari… - Advanced Synthesis …, 2011 - Wiley Online Library
… was further extended for the synthesis of biologically important heterocycles namely, 3H‐quinazolin‐4‐ones and 4H‐3,1‐benzoxazin‐4‐ones including mecloqualone and etaqualone …
Number of citations: 99 onlinelibrary.wiley.com
AS El-Azab, KEH ElTahir - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
A new series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives were synthesized, evaluated for their anticonvulsant activity against electrically (MES) and chemically (PTZ, picrotoxin …
Number of citations: 103 www.sciencedirect.com
P Kuropka, M Zawadzki, P Szpot - ARCH MED SADOWEJ KRYMINOL, 2023 - ceeol.com
… I should also add that smoking etaqualone, with repetition, brings long-lasting irritation to … now been since I last used etaqualone. Smoking etaqualone is an extremely effective ROA with …
Number of citations: 5 www.ceeol.com
I Ahmad, SR Akand, M Shaikh, R Pawara… - Journal of Molecular …, 2022 - Elsevier
In the current research, methaqualone derivatives were synthesized and assessed for their anti-convulsant activity. Among them, compounds 3, 4, 6, 7 and 11 exhibited significant anti-…
Number of citations: 29 www.sciencedirect.com

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